molecular formula C19H18ClN5O3 B2965161 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2034622-40-5

3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B2965161
CAS No.: 2034622-40-5
M. Wt: 399.84
InChI Key: IGJGZKIIGLVGEY-UHFFFAOYSA-N
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Description

3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazoline family. It's characterized by its multi-ring structure incorporating quinazoline, piperidine, and pyrimidine moieties. Known for its potent biological activities, this compound has been the subject of extensive research in pharmaceutical and chemical sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. Here's a general outline:

  • Starting Materials: : The synthesis begins with commercially available starting materials such as 5-chloropyrimidine, piperidine, and quinazolinone.

  • Formation of Intermediate: : A nucleophilic substitution reaction where 5-chloropyrimidine reacts with a piperidine derivative to form an intermediate.

  • Oxidative Cyclization: : The intermediate undergoes oxidative cyclization with quinazolinone under specific conditions (e.g., temperature, solvent, catalyst) to yield the target compound.

Industrial Production Methods

On an industrial scale, the synthesis is optimized for higher yields and cost-effectiveness. Techniques like continuous flow chemistry and microwave-assisted synthesis are employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one undergoes several types of chemical reactions:

  • Oxidation: : Typically involves reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Commonly employs reducing agents such as sodium borohydride.

  • Substitution: : Reactions with nucleophiles or electrophiles, often using catalysts to facilitate the process.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.

  • Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides, sulfonates, under conditions like base or acid catalysis.

Major Products Formed

The major products of these reactions vary, including oxidized or reduced derivatives, and substituted variants depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

  • Synthetic Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Catalysis: : Acts as a ligand in catalysis applications due to its unique structure.

Biology

  • Enzyme Inhibition: : Inhibits specific enzymes involved in metabolic pathways.

  • Protein Binding: : Binds to specific proteins, modulating their function.

Medicine

  • Pharmaceuticals: : Investigated for its potential in treating various diseases due to its bioactivity.

  • Drug Development: : Serves as a lead compound for developing new therapeutic agents.

Industry

  • Chemical Manufacturing: : Utilized in the production of specialty chemicals.

  • Material Science: : Explored for its potential in creating new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily by interacting with specific molecular targets:

  • Enzyme Inhibition: : Binds to the active site of enzymes, preventing substrate binding and inhibiting enzyme activity.

  • Pathway Modulation: : Modulates biochemical pathways by influencing protein-protein interactions and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-quinazolinone Derivatives: : Shares a core structure but differs in substituent groups.

  • Piperidine-based Compounds: : Similar functional groups but different ring systems.

Uniqueness

What sets 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one apart is its specific combination of quinazoline, piperidine, and pyrimidine moieties, which grants it distinct biochemical properties and applications compared to other compounds in its class.

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Properties

IUPAC Name

3-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O3/c20-13-8-21-19(22-9-13)28-14-4-3-7-24(10-14)17(26)11-25-12-23-16-6-2-1-5-15(16)18(25)27/h1-2,5-6,8-9,12,14H,3-4,7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJGZKIIGLVGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=NC=C(C=N4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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